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Compound of Interest

Compound Name: Perrottetinene

Cat. No.: B1149363

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the
enantioselective total synthesis of (-)-perrottetinene, a bibenzyl cannabinoid first isolated from
the liverwort Radula perrottetii. Structurally similar to A°-tetrahydrocannabinol (THC), (-)-
perrottetinene has garnered significant interest for its potential pharmacological activities. The
synthesis outlined here follows the first stereoselective total synthesis reported by Kim and co-
workers, which established the absolute configuration of the natural product.[1]

The key strategic elements of this synthesis involve the creation of the cis-disubstituted
cyclohexene ring through a diastereoselective Ireland-Claisen rearrangement and a
subsequent ring-closing metathesis reaction.[1] The chirality is introduced early and effectively
transferred to establish the stereocenters of the target molecule.

Retrosynthetic Analysis

The synthetic plan hinges on a convergent strategy. The tetracyclic core of (-)-perrottetinene
Is assembled late in the synthesis from a functionalized cyclohexene derivative. This key
intermediate is obtained through ring-closing metathesis of a diene, which itself is constructed
via a crucial Ireland-Claisen rearrangement to set the desired cis-stereochemistry.
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Caption: Retrosynthetic analysis of (-)-Perrottetinene.

Experimental Protocols

The following protocols are adapted from the work of Song, Y., et al. (Org. Lett. 2008, 10 (2), pp
269-271).[1]

Synthesis of Key Intermediates

1. Synthesis of (E)-1-(3,5-bis(benzoyloxy)phenyl)-5-((S)-1-hydroxy-3-
(tributylstannyl)allyl)hexane (Allylic Alcohol 11)

To a solution of aryl iodide 10 (1.0 g, 1.8 mmol) and chiral vinylstannane 7 (1.2 g, 2.7 mmol) in
toluene (20 mL) is added Pdz(dba)s (82 mg, 0.09 mmol) and P(t-Bu)s (0.09 mL, 1.0 M in
toluene). The mixture is stirred at 80 °C for 2 hours. After cooling to room temperature, the
reaction is quenched with saturated aqueous KF solution and stirred for 30 minutes. The
mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous Na=SOa4, and concentrated under
reduced pressure. The residue is purified by flash column chromatography (hexanes/ethyl
acetate = 4:1) to afford 11 as a colorless oil.

2. Diastereoselective Ireland-Claisen Rearrangement to Acid 13

To a solution of ester 12 (500 mg, 0.6 mmol) in THF (10 mL) at -78 °C is added LHMDS (0.72
mL, 1.0 M in THF). After stirring for 30 minutes, TMSCI (0.15 mL, 1.2 mmol) is added, and the
mixture is stirred for another 30 minutes. The reaction is allowed to warm to room temperature
and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl solution and
extracted with ethyl acetate. The combined organic layers are washed with brine, dried over
anhydrous Naz2S0a4, and concentrated. The residue is dissolved in THF (5 mL) and treated with
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1 N HCI (1 mL). After stirring for 1 hour, the mixture is extracted with ethyl acetate. The organic
layer is dried and concentrated to give the crude acid 13, which is used in the next step without
further purification.

3. Ring-Closing Metathesis to Cyclohexene Derivative 17

A solution of diene 15 (100 mg, 0.2 mmol) in CH2Cl2 (20 mL) is degassed with nitrogen for 15
minutes. Grubbs' second-generation catalyst 16 (8.5 mg, 0.01 mmol) is added, and the mixture
is heated to 40 °C for 4 hours. The solvent is removed under reduced pressure, and the
residue is purified by flash column chromatography (hexanes/ethyl acetate = 3:1) to yield
cyclohexene 17 as a white solid.

Final Step: Synthesis of (-)-Perrottetinene (3)

To a solution of cyclohexene 17 (50 mg, 0.1 mmol) in CH2Clz (5 mL) at O °C is added BFs-OEt:
(0.025 mL, 0.2 mmol). The mixture is stirred for 30 minutes, then quenched with saturated
agueous NaHCOs solution. The aqueous layer is extracted with CH2Clz. The combined organic
layers are washed with brine, dried over anhydrous Na=SOa4, and concentrated. The residue is
purified by preparative TLC (hexanes/ethyl acetate = 5:1) to afford (-)-perrottetinene (3) as a
colorless oil.

Quantitative Data Summary
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Synthetic Pathway Visualization
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Caption: Overall synthetic workflow for (-)-Perrottetinene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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